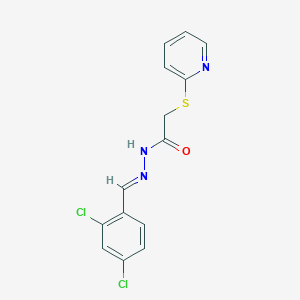

![molecular formula C22H24N2O2 B5540105 ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, often involves multi-step chemical reactions. One method involves the Friedel–Crafts reaction, using methanesulfonyl as a protective group for phenolic hydroxy groups, which enables a simpler synthetic route in high yield. Such syntheses can include the formation of chloromethyl derivatives followed by conversion to formyl derivatives and subsequent cyclization with hydrazine to form novel compounds (Mizuno et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

One study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, a class related to the quinoline derivatives. These compounds exhibited potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. A specific derivative was curative in a mouse model of colon 38 tumors at a single dose, highlighting the potential for chemotherapeutic applications (Deady et al., 2003).

Organic–Inorganic Photodiode Fabrication

Another area of application is in the fabrication of organic–inorganic photodiodes. Quinoline derivatives were used to create films deposited by thermal evaporation technique, exhibiting photovoltaic properties under illumination. These findings suggest potential use in photodiode devices, with improved diode parameters noted for certain substitutions on the quinoline ring (Zeyada et al., 2016).

Antibacterial Activity

Synthesis of new quinoline derivatives has also been reported with a focus on antibacterial activity. A study on 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates showed moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa, pointing to potential applications in developing new antibacterial agents (Asghari et al., 2014).

Antimycobacterial Properties

Furthermore, quinoline derivatives have been evaluated for their antimycobacterial properties. Compounds synthesized for this purpose showed promising anti-tuberculosis activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. Computational studies supported these findings by identifying potential molecular targets for these compounds, suggesting their utility in addressing antibiotic resistance (Venugopala et al., 2020).

Neuroprotection and Calcium Signaling

Additionally, certain quinoline derivatives were found to inhibit acetylcholinesterase mildly, mitigate calcium signaling triggered by high potassium levels, and offer neuroprotection against calcium overloading and free radical-induced neuronal death. These properties indicate potential applications in neurodegenerative disease research and therapy (Marco-Contelles et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . An extensive variety of therapeutic applications of thiophene derivatives has been surveyed in the literature . Future research could focus on exploring these therapeutic applications further.

Eigenschaften

IUPAC Name |

ethyl 4-(3,4-dimethylanilino)-6,8-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-6-26-22(25)19-12-23-20-16(5)9-13(2)10-18(20)21(19)24-17-8-7-14(3)15(4)11-17/h7-12H,6H2,1-5H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEDPLMRFFIUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5540028.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)